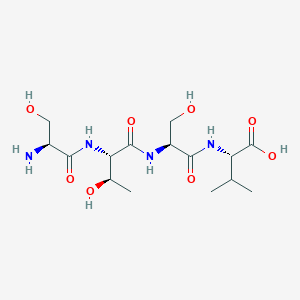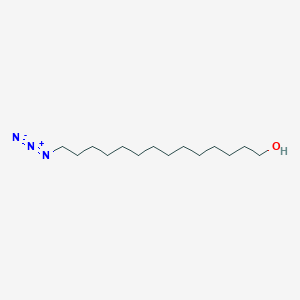
14-Azidotetradecan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
14-Azidotetradecan-1-ol is an organic compound characterized by the presence of an azide group (-N₃) attached to a long carbon chain with a hydroxyl group (-OH) at one end
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 14-Azidotetradecan-1-ol can be synthesized through a multi-step process. One common method involves the conversion of tetradecan-1-ol to 14-bromotetradecan-1-ol, followed by the substitution of the bromine atom with an azide group using sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF). The reaction typically requires heating to facilitate the substitution reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 14-Azidotetradecan-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The azide group can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The azide group can be reduced to an amine group (-NH₂) using reducing agents like hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Click Chemistry: The azide group can participate in click chemistry reactions, particularly the Huisgen cycloaddition with alkynes to form triazoles.
Common Reagents and Conditions:
Sodium Azide (NaN₃): Used for the substitution of halides with the azide group.
Hydrogen Gas (H₂) and Palladium on Carbon (Pd/C): Used for the reduction of the azide group to an amine.
Copper(I) Catalysts: Used in click chemistry reactions to facilitate the cycloaddition of azides and alkynes.
Major Products Formed:
Amines: Formed through the reduction of the azide group.
Triazoles: Formed through click chemistry reactions with alkynes.
Wissenschaftliche Forschungsanwendungen
14-Azidotetradecan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds, particularly in click chemistry for the formation of triazoles.
Biology: Utilized in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Investigated for its potential in drug delivery systems and as a building block for the synthesis of bioactive molecules.
Industry: Employed in the production of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of 14-Azidotetradecan-1-ol primarily involves its reactivity due to the azide group. The azide group can undergo cycloaddition reactions with alkynes to form stable triazole rings, which are useful in various chemical and biological applications. Additionally, the reduction of the azide group to an amine allows for further functionalization and incorporation into more complex molecules.
Vergleich Mit ähnlichen Verbindungen
Tetradecan-1-ol: A long-chain fatty alcohol with a hydroxyl group at one end, similar to 14-Azidotetradecan-1-ol but lacking the azide group.
14-Azido-3,6,9,12-tetraoxatetradecan-1-ol: Another azide-containing compound with a similar carbon chain length but with additional ether linkages.
Uniqueness: this compound is unique due to the presence of both the azide and hydroxyl groups, which provide distinct reactivity and functionalization options. The azide group enables participation in click chemistry, while the hydroxyl group allows for further derivatization and incorporation into various chemical frameworks.
Eigenschaften
Molekularformel |
C14H29N3O |
|---|---|
Molekulargewicht |
255.40 g/mol |
IUPAC-Name |
14-azidotetradecan-1-ol |
InChI |
InChI=1S/C14H29N3O/c15-17-16-13-11-9-7-5-3-1-2-4-6-8-10-12-14-18/h18H,1-14H2 |
InChI-Schlüssel |
UPHDLQBYWJXSCW-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCCCCO)CCCCCCN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



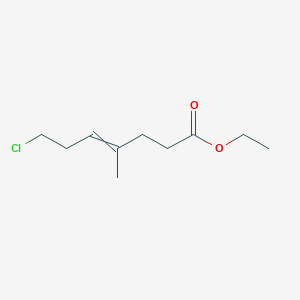
![3-[(5-amino-1H-1,2,4-triazol-3-yl)amino]benzenesulfonamide](/img/structure/B12520764.png)


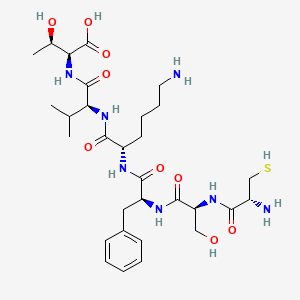
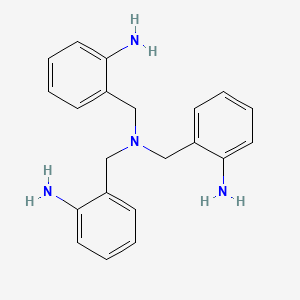
![2,3-Diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B12520802.png)
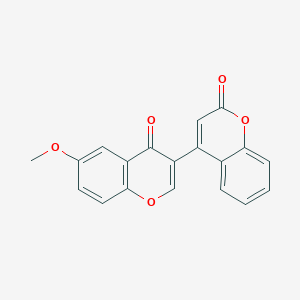


![Ethyl butyl[2-(4-methoxy-9H-xanthen-9-yl)ethyl]carbamate](/img/structure/B12520832.png)
![1,3-Bis[4-(hexadecyloxy)phenyl]propane-1,3-dione](/img/structure/B12520833.png)
